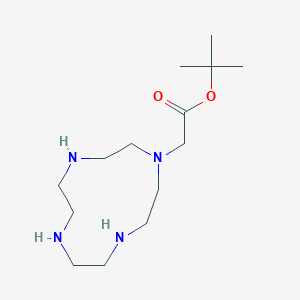

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester

Übersicht

Beschreibung

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester typically involves the cyclization of linear tetraamine precursors. One common method is the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester has numerous applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Employed in the study of metal ion transport and storage in biological systems.

Wirkmechanismus

The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating their transport and utilization in various chemical and biological processes. The molecular targets include metal ions such as gadolinium, which are used in imaging applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.

1,4,8,11-Tetraazacyclotetradecane: A larger macrocyclic compound with different coordination chemistry.

1,4,7-Triazacyclononane: A smaller macrocyclic compound with distinct chemical properties.

Uniqueness

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is unique due to its specific ester functional group, which provides additional reactivity and versatility in chemical synthesis. Its ability to form highly stable metal complexes makes it particularly valuable

Biologische Aktivität

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester (commonly referred to as DOTA derivative) is a complexing agent widely studied for its biological activity, particularly in the field of medical imaging and radiopharmaceuticals. This compound is recognized for its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic imaging and potential therapeutic applications.

DOTA and its derivatives exhibit significant biological activity primarily through their chelation properties. The structure allows for the formation of stable complexes with metals such as gadolinium (Gd), indium (In), and copper (Cu), which are essential for various imaging modalities including Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The stability of these complexes is crucial for minimizing toxicity and ensuring effective imaging.

Stability and Binding Affinity

The binding affinity of DOTA derivatives varies depending on the metal ion involved. For example, studies have shown that the IC50 value for a specific DOTA conjugate labeled with indium was approximately 14 ± 3.4 nmol/L, indicating potent binding capabilities to specific receptors . Additionally, the dissociation constant values for different metal-DOTA complexes can provide insights into their potential efficacy in clinical settings.

| Metal Ion | IC50 (nmol/L) | Kd (nmol/L) |

|---|---|---|

| Indium | 14 ± 3.4 | 8.5 ± 2.7 |

| Copper | 20 | - |

Pharmacokinetics

Pharmacokinetic studies have demonstrated that DOTA-based compounds exhibit favorable distribution profiles in vivo. For instance, a study involving a radiolabeled DOTA compound showed significant tumor uptake compared to normal tissues, enhancing its potential for targeted radionuclide therapy . The biodistribution of these agents is influenced by their lipophilicity and hydrophilicity, affecting their clearance rates from the body.

MRI Contrast Agents

DOTA derivatives are extensively used as contrast agents in MRI due to their ability to form stable Gd complexes. Research indicates that these agents provide high-quality imaging while maintaining a low risk of adverse effects. One study reported that Gd-DOTA complexes have a half-life of approximately 70 minutes post-injection in humans, allowing sufficient time for imaging without excessive accumulation in the body .

Targeted Radiotherapy

Recent advancements have explored the use of DOTA conjugates for targeted radiotherapy. A notable study evaluated a DOTA-conjugated antagonist that demonstrated superior tumor uptake compared to traditional agents, suggesting its potential for enhanced therapeutic efficacy . The pharmacokinetics indicated a favorable tumor-to-normal tissue ratio, which is critical for minimizing side effects during treatment.

Synthesis and Functionalization

The synthesis of DOTA derivatives has been optimized to enhance their biological activity. Various functionalization strategies have been employed to improve binding properties and target specificity. For example, aminobutyl derivatives have been synthesized to create bifunctional complexing agents that can be utilized in antibody derivatization for targeted delivery systems .

Eigenschaften

IUPAC Name |

tert-butyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2/c1-14(2,3)20-13(19)12-18-10-8-16-6-4-15-5-7-17-9-11-18/h15-17H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOCUPUEKOSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCNCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569832 | |

| Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137145-75-6 | |

| Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137145756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS38L5XM4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.